((E)-4-Bromo-but-3-enyl)-benzene
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Overview
Description
((E)-4-Bromo-but-3-enyl)-benzene: is an organic compound characterized by the presence of a bromine atom attached to a butenyl group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((E)-4-Bromo-but-3-enyl)-benzene typically involves the bromination of butenyl-benzene. One common method is the addition of bromine to but-3-enyl-benzene under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: ((E)-4-Bromo-but-3-enyl)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Epoxides or alcohols.
Reduction: Saturated butyl-benzene derivatives.
Scientific Research Applications
Chemistry: ((E)-4-Bromo-but-3-enyl)-benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of compounds with specific desired properties.
Mechanism of Action
The mechanism of action of ((E)-4-Bromo-but-3-enyl)-benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the double bond allows for addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
- ((E)-4-Chloro-but-3-enyl)-benzene
- ((E)-4-Fluoro-but-3-enyl)-benzene
- ((E)-4-Iodo-but-3-enyl)-benzene
Comparison: Compared to its halogenated analogs, ((E)-4-Bromo-but-3-enyl)-benzene exhibits unique reactivity due to the bromine atom’s size and electronegativity. This makes it more reactive in substitution reactions compared to its chloro and fluoro counterparts, while being less reactive than the iodo analog.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and practical applications.
Properties
Molecular Formula |
C10H11Br |
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Molecular Weight |
211.10 g/mol |
IUPAC Name |
[(E)-4-bromobut-3-enyl]benzene |
InChI |
InChI=1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2/b9-5+ |
InChI Key |
PJXCOCMLSWOVEF-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/Br |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CBr |
Origin of Product |
United States |
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